molecular formula C11H18O3 B11902802 Ethyl 5-(3-oxocyclobutyl)pentanoate CAS No. 1019842-26-2

Ethyl 5-(3-oxocyclobutyl)pentanoate

Cat. No.: B11902802
CAS No.: 1019842-26-2
M. Wt: 198.26 g/mol
InChI Key: IHJRHQKNFSPYRT-UHFFFAOYSA-N
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Description

Ethyl 5-(3-oxocyclobutyl)pentanoate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclobutanone and pentanoic acid, characterized by the presence of an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-oxocyclobutyl)pentanoate typically involves the esterification of 5-(3-oxocyclobutyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-oxocyclobutyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Formation of 5-(3-oxocyclobutyl)pentanoic acid.

    Reduction: Formation of 5-(3-hydroxycyclobutyl)pentanol.

    Substitution: Formation of various substituted esters or acids depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-oxocyclobutyl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-oxocyclobutyl)pentanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 5-(3-oxocyclobutyl)pentanoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-oxocyclopentyl)pentanoate
  • Ethyl 5-(3-oxocyclohexyl)pentanoate
  • Ethyl 5-(3-oxocycloheptyl)pentanoate

Comparison

Ethyl 5-(3-oxocyclobutyl)pentanoate is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

1019842-26-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-(3-oxocyclobutyl)pentanoate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)6-4-3-5-9-7-10(12)8-9/h9H,2-8H2,1H3

InChI Key

IHJRHQKNFSPYRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CC(=O)C1

Origin of Product

United States

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